molecular formula C9H13NO2 B13810942 ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No.: B13810942
M. Wt: 167.20 g/mol
InChI Key: PPUKEAWMRSOSSL-GJMOJQLCSA-N
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Description

Ethyl (1R,3R,4S)-2-azabicyclo[221]hept-5-ene-3-carboxylate is a bicyclic compound with a unique structure that includes an azabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, which include a bicyclic precursor and ethyl ester derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to facilitate the formation of the azabicyclo ring system.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce the compound in large quantities with high efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl (1R,3R,4S)-2-azabicyclo[22

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

InChI

InChI=1S/C9H13NO2/c1-2-12-9(11)8-6-3-4-7(5-6)10-8/h3-4,6-8,10H,2,5H2,1H3/t6-,7+,8-/m1/s1

InChI Key

PPUKEAWMRSOSSL-GJMOJQLCSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2C[C@@H](N1)C=C2

Canonical SMILES

CCOC(=O)C1C2CC(N1)C=C2

Origin of Product

United States

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